Cas no 111324-04-0 (Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-)
![Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- structure](https://www.kuujia.com/scimg/cas/111324-04-0x300.png)
111324-04-0 structure
Product Name:Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-
CAS No:111324-04-0
Molecular Formula:C22H63N13P4
Molecular Weight:633.71792
CID:129217
PubChem ID:57652794
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Properties
Names and Identifiers
-
- Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-
- Phosphazene Base p4-t-bu
- Phosphazene base P4-t-Bu solution
- Phosphazene base P4-t-Bu solution purum, ~1.0 M in hexane
- 1-TERT-BUTYL-4,4,4-TRIS(DIMETHYLAMINO)-2,2-BIS[TRIS(DIMETHYLAMINO)-PHOSPHORANYLIDE-NAMINO]-2LAMBDA5,4LAMBDA5-CATENADI(PHOSPHAZENE)
- P4-phosphazene t-Bu
- P4-t-Bu phosphazene base
- phosphazene base P(4)-T-bu solution
- PHOSPHAZENE BASE P(4)-T-BU SOLUTION,1.0 0 M IN N-HEXANE
- Schwesinger base
- Schwesinger P4 Base
- Schwesinger phosphazene base
- tert-butyl-P4
- P4-tert-Butyl
- Phosphazene base P4-tert-butyl
- Phosphazene base P4-t-Bu solution ~0.8 M in hexane
- 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene)
- 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2Λ:5,4Λ:5-catenadi(phosphazene)
- PHOSPHAZENE BASE P(4)-T-BU SOLUTION, 1.0 0 M IN N-HEXANE
- SCHEMBL12346051
- Q27251252
- P4-tert-buty
- Phosphorimidic triamide, (1,1-dimethylethyl)tris(tris(dimethylamino)phosphoranylidene)-
- 3-tert-butylimino-1,1,1,5,5,5-hexakis(dimethylamino)-3-(tris(dimethylamino)phosphoranylidene)amino-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- DTXSID101114057
- Phosphorimidic triamide, N'''-(1,1-dimethylethyl)-N,N',N''-tris(tris(dimethylamino)phosphoranylidene)-
- NSRBCQCXZAYQHF-UHFFFAOYSA-N
- N-[[tert-butylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine
- 1-TERT-BUTYL-4,4,4-TRIS(DIMETHYLAMINO)-2,2-BIS[TRIS(DIMETHYLAMINO)-PHOSPHORANYLIDE-NAMINO]-2LAMBDA5,
- 3-(TERT-BUTYLIMINO)-1,1,1,5,5,5-HEXAKIS(DIMETHYLAMINO)-3-((TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE)AMINO)-1.LAMBDA.5,3.LAMBDA.5,5.LAMBDA.5-1,4-TRIPHOSPHAZADIENE
- tert-Buty-P4
- 114S812CQB
- 111324-04-0
- 3-(tert-Butylimino)-1,1,1,5,5,5-hexakis(dimethylamino)-3-((tris(dimethylamino)phosphoranylidene)amino)-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- J-002560
- 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2l5,4l5-catenadi(phosphazene)
- Schwesinger P4 base [MI]
- 3-tert-butylimino-1,1,1,5,5,5-hexakis(dimethylamino)-3-[tris(dimethylamino)phosphoranylidene]amino-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethyl-amino)phosphoranylidene]-phosphorimidic triamide
- (tert-Butylimino)tris((tris(dimethylamino)phosphoranylidene)amino)phosphorane
- UNII-114S812CQB
- P4-tert-Butyl superbase
- G86244
- P4-t-bu
- tert-Butyltris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide
-
- MDL: MFCD00145114
- InChIKey: NSRBCQCXZAYQHF-UHFFFAOYSA-N
- Inchi: InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3
- SMILES: CC(N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(C)C
Computed Properties
- Exact Mass: 633.42800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 13
- Rotatable Bond Count: 13
- Monoisotopic Mass: 633.42798706g/mol
- Heavy Atom Count: 39
- Complexity: 820
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.7
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 78.6Ų
Experimental Properties
- LogP: 5.62410
- PSA: 117.84000
- Merck: 13,8473
- Melting Point: 207°
- Flash Point: Fahrenheit: -14.8 ° f
Celsius: -26 ° c - Color/Form: ~0.8 M in hexane
- Color/Form: liquid
- Solubility: Not determined
- Density: 0.850-0.875 g/mL at 20 °C
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003U7J-100mg |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 100mg |
$65.00 | |||
A2B Chem LLC | AB78319-100mg |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 100mg |
$63.00 | |||
Aaron | AR003UFV-100mg |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 100mg |
$49.00 | 2025-02-13 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P924358-1ml |
Phosphazene base P4-t-Bu solution |
111324-04-0 | ~0.8\xa0M in hexane | 1ml |
¥1,388.00 | 2022-09-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-258013-1 ml |
Phosphazene base P4-t-Bu solution, |
111324-04-0 | 1 ml |
¥940.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79421-1ML |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- |
111324-04-0 | 1ml |
¥1814.26 | 2023-11-21 |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Suppliers
Shanghai Macklin Biochemical Co., Ltd
(CAS:111324-04-0)
MR./MRS.:SHEN JING LI
Phone:15221275939
Email:shenlinxing@macklin.cn
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
(CAS:111324-04-0)
MR./MRS.:XU NV SHI
Phone:15221998634
Email:1986399151@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:111324-04-0)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
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